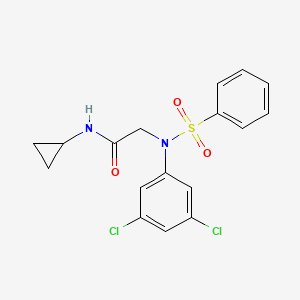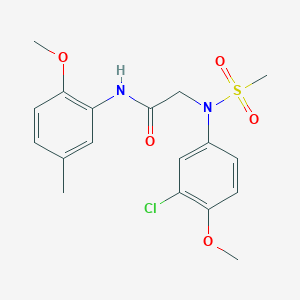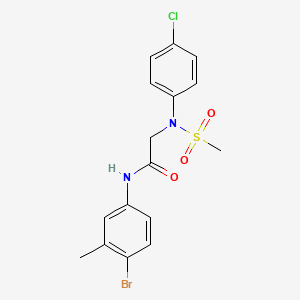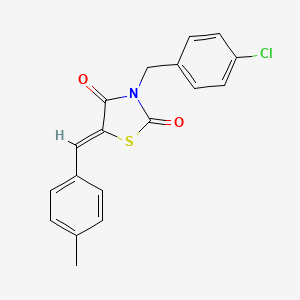
N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to work by modulating the activity of certain receptors and enzymes in the body. N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to the glycine receptor and inhibit its activity, leading to a decrease in excitatory neurotransmission. N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurological disorders, N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to enhance cognitive function by increasing the activity of certain neurotransmitters in the brain. In inflammation research, N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to decrease the production of inflammatory mediators and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for certain receptors and enzymes, which allows for targeted modulation of their activity. Another advantage is its relatively low toxicity compared to other compounds used in research. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide research include further studies on its potential therapeutic applications in cancer, neurological disorders, and inflammation. Additionally, research on its mechanism of action and potential side effects is needed to fully understand its therapeutic potential. Further studies are also needed to optimize the synthesis method and improve the purity of the final product.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various medical conditions, including cancer, neurological disorders, and inflammation. In cancer research, N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurological disorders, N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In inflammation research, N~1~-cyclopropyl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory effects.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-12-8-13(19)10-15(9-12)21(11-17(22)20-14-6-7-14)25(23,24)16-4-2-1-3-5-16/h1-5,8-10,14H,6-7,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOPOWQSPLRNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3676735.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3676738.png)

![3-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3676771.png)

![6-(4-bromobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3676783.png)
![3-chloro-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3676789.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3676795.png)
![N-benzyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B3676798.png)
![N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676801.png)
![4-ethoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3676806.png)
![4-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycyl]amino}benzamide](/img/structure/B3676826.png)
![2-[(4-nitrobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B3676831.png)